3-iodo-1-(oxan-4-yl)-1H-pyrazole

Regioisomerism Cross-Coupling Chemical Reactivity

3-Iodo-1-(oxan-4-yl)-1H-pyrazole is a regiospecifically pure (3-iodo) heterocyclic scaffold. The iodine atom enables selective Pd-catalyzed cross-couplings (Sonogashira, Suzuki) for SAR libraries, while the oxan-4-yl group serves as a strategic ribose bioisostere in nucleoside analog design. Procurement of this exact regioisomer is critical—the 4-iodo isomer (CAS 1175274-93-7) exhibits divergent reactivity and biological outcomes. Available in research packs (100 mg–2.5 g) with ≥95% purity for hit-to-lead campaigns. Request quote for bulk or custom synthesis.

Molecular Formula C8H11IN2O
Molecular Weight 278.09
CAS No. 1540221-68-8
Cat. No. B3242958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1-(oxan-4-yl)-1H-pyrazole
CAS1540221-68-8
Molecular FormulaC8H11IN2O
Molecular Weight278.09
Structural Identifiers
SMILESC1COCCC1N2C=CC(=N2)I
InChIInChI=1S/C8H11IN2O/c9-8-1-4-11(10-8)7-2-5-12-6-3-7/h1,4,7H,2-3,5-6H2
InChIKeyJPZBWUVYDFTMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1-(oxan-4-yl)-1H-pyrazole (CAS 1540221-68-8) for Chemical Synthesis and Procurement


3-Iodo-1-(oxan-4-yl)-1H-pyrazole (CAS 1540221-68-8) is an iodinated heterocyclic building block (C8H11IN2O, MW: 278.09) featuring a pyrazole core with an iodine atom at the 3-position and a tetrahydropyran (THP) group at the 1-position [1]. As a versatile small molecule scaffold , it serves as a key intermediate in medicinal chemistry and organic synthesis, particularly valued for its ability to undergo selective cross-coupling reactions at the iodine site [2]. Commercially available from multiple suppliers in research quantities (e.g., 100 mg to 2.5 g packs) , this compound is a foundational reagent for constructing more complex molecular architectures in drug discovery and chemical biology.

Why 3-Iodo-1-(oxan-4-yl)-1H-pyrazole (CAS 1540221-68-8) is Not Interchangeable with Other Iodopyrazoles or Pyrazole Building Blocks


Generic substitution of 3-iodo-1-(oxan-4-yl)-1H-pyrazole with other pyrazole derivatives is not scientifically sound. The specific regioisomerism (iodine at the 3- vs. 4-position) dictates entirely different chemical reactivity and biological outcomes [1]. For example, the 4-iodo isomer (CAS 1175274-93-7) is a distinct chemical entity with its own unique set of properties and potential applications . Furthermore, the oxan-4-yl (tetrahydropyran) substituent is not merely a placeholder; it is a strategic molecular design element that serves as a mimic for ribose in nucleoside analogs, directly impacting biological activity, whereas simple alkyl or aryl substituents would not confer this functionality [2]. Therefore, procurement decisions must be based on the exact compound to ensure the intended synthetic pathway and biological target engagement are preserved.

Quantitative Differentiation Guide for Procuring 3-Iodo-1-(oxan-4-yl)-1H-pyrazole (CAS 1540221-68-8)


Regioisomeric Specificity: 3-Iodo vs. 4-Iodo Isomer

The most direct comparator is its regioisomer, 4-iodo-1-(oxan-4-yl)-1H-pyrazole (CAS 1175274-93-7). While both share the same molecular formula (C8H11IN2O) and weight (278.09), their different substitution patterns are critical. The 3-iodo isomer presents a distinct reactivity profile, particularly in cross-coupling reactions. Research on analogous 3-iodo-1H-pyrazole derivatives demonstrates their utility in Sonogashira cross-coupling to install alkynyl groups at the 3-position, a reaction that would proceed differently or not at all with the 4-iodo isomer due to the altered electronic and steric environment [1].

Regioisomerism Cross-Coupling Chemical Reactivity

Strategic Role of the Tetrahydropyranyl (THP) Moiety in Biological Activity

The tetrahydropyranyl (THP) group is a strategic molecular feature, not an inert protecting group. A class-level comparison of pyrazole nucleosides demonstrates that substituting a ribose moiety with a THP group can retain moderate cytotoxic activity, whereas the free heterocyclic base (without THP) is completely inactive [1]. While the direct data for 3-iodo-1-(oxan-4-yl)-1H-pyrazole is not available, the class-level inference is strong: the oxan-4-yl group is essential for mimicking the ribose sugar and imparting bioactivity. Alternative pyrazoles without this group would be unsuitable for such applications.

Nucleoside Mimic Antiproliferative Bioisostere

Commercial Availability and Supplier-Defined Purity Benchmarking

Commercial specifications provide a direct, quantifiable basis for procurement. The target compound is consistently offered at a minimum 95% purity by multiple vendors, including AKSci and CymitQuimica . In contrast, the 4-iodo isomer (CAS 1175274-93-7) is available with higher purity specifications of 97% and 98% from suppliers like Fluorochem and MolCore . This difference in reported purity, while not a reflection of the molecule's intrinsic quality, is a direct procurement consideration affecting cost, regulatory compliance, and the need for additional purification steps.

Supply Chain Purity Procurement

Validated Application Scenarios for 3-Iodo-1-(oxan-4-yl)-1H-pyrazole (CAS 1540221-68-8) in Research and Procurement


Precursor for Sonogashira-Derived 3-Substituted Pyrazole Libraries

This compound is an ideal starting material for synthesizing diverse 3-alkynyl-pyrazole libraries via Sonogashira cross-coupling. The iodine at the 3-position provides a highly selective and reactive handle for palladium-catalyzed coupling with terminal alkynes, enabling the rapid exploration of structure-activity relationships (SAR) around the pyrazole core [1]. This is a distinct advantage over the 4-iodo isomer, which would direct substitution to a different vector.

Synthesis of Tetrahydropyranyl Nucleoside Mimics for Antiproliferative Screening

The oxan-4-yl group is a proven bioisostere for the ribose sugar in nucleosides [1]. Researchers can incorporate this compound as a central scaffold to build novel antiproliferative agents. The 3-iodo group serves as a functional handle for further elaboration, allowing for the synthesis of a focused library of nucleoside mimics for screening against cancer cell lines, where the THP group has been shown to be essential for activity [1].

Building Block for Diversified Medicinal Chemistry Scaffolds

As a versatile small molecule scaffold [1], 3-iodo-1-(oxan-4-yl)-1H-pyrazole is a valuable addition to a medicinal chemist's toolbox. The iodine atom can be leveraged for a wide range of transition metal-catalyzed cross-coupling reactions beyond Sonogashira (e.g., Suzuki, Buchwald-Hartwig), enabling the late-stage diversification of advanced intermediates. Its commercial availability from multiple suppliers in various pack sizes facilitates its use in both initial hit-to-lead explorations and larger-scale lead optimization campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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